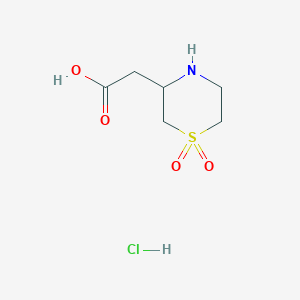

2-(1,1-Dioxo-1lambda6-thiomorpholin-3-yl)acetic acid hydrochloride

Vue d'ensemble

Description

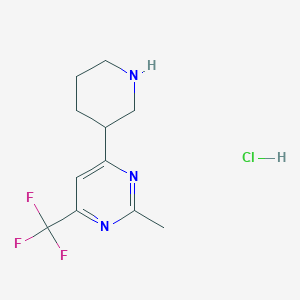

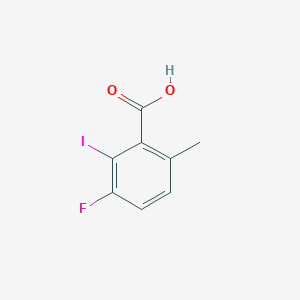

“2-(1,1-Dioxo-1lambda6-thiomorpholin-3-yl)acetic acid hydrochloride” is a chemical compound with the CAS Number: 1384429-47-3 . It has a molecular weight of 229.68 . The IUPAC name for this compound is (1,1-dioxido-3-thiomorpholinyl)acetic acid hydrochloride .

Molecular Structure Analysis

The InChI code for this compound is 1S/C6H11NO4S.ClH/c8-6(9)3-5-4-12(10,11)2-1-7-5;/h5,7H,1-4H2,(H,8,9);1H . This code provides a standard way to encode the compound’s molecular structure and formula.Physical And Chemical Properties Analysis

This compound is a powder at room temperature . Unfortunately, other specific physical and chemical properties are not available in the current resources.Applications De Recherche Scientifique

Anticonvulsant Activity

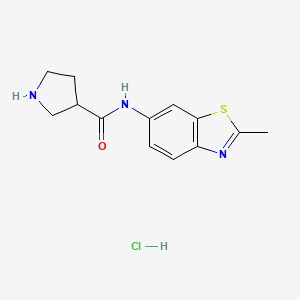

A study by El Kayal et al. (2019) explored the synthesis of new derivatives of 2-(2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl)acetamide for anticonvulsant activity. The research developed novel compounds showing promise in experimental studies of anticonvulsant activity, with one compound identified as a leader for further research (El Kayal et al., 2019).

DNA Hybridization Electrochemical Sensor

Cha et al. (2003) utilized a derivative of thiophen-3-yl-acetic acid for an electrochemical hybridization sensor. This study demonstrated the use of this compound in the development of sensitive and selective DNA sensors, highlighting its potential in molecular biology and diagnostics (Cha et al., 2003).

Antimicrobial Activity

Kardile and Kalyane (2010) conducted research on the synthesis of 4-thiomorpholine-4ylbenzohydrazide derivatives, examining their antimicrobial activity. This study highlights the potential use of these compounds in developing new antimicrobial agents (Kardile & Kalyane, 2010).

Identification of Reaction Products

Shimozu et al. (2009) identified advanced reaction products originating from initial adducts involving 4-oxo-2-nonenal and cysteine, which included a thiomorpholine derivative. This research contributes to understanding the chemical reactions and potential applications in biochemistry (Shimozu et al., 2009).

Peptide Deformylase Inhibitors

Apfel et al. (2001) explored the synthesis of hydroxamic acid analogues, including quinazolin-3-yl and thiadiazin-3-yl derivatives, as peptide deformylase inhibitors. These compounds demonstrated potential as selective enzyme inhibitors with relevance in therapeutic research (Apfel et al., 2001).

Anti-Inflammatory Agents

Nikalje, Hirani, and Nawle (2015) synthesized novel thiazolidinone derivatives with potential anti-inflammatory properties. Their research involved molecular docking studies to understand these compounds' interactions with human serum albumin (Nikalje, Hirani, & Nawle, 2015).

Photocatalytic Performance Enhancement

Li et al. (2018) examined the use of acetic acid functionalized TiO2/kaolinite composites for enhanced photocatalytic performance, relevant in environmental applications such as pollutant degradation (Li et al., 2018).

Safety And Hazards

The compound has been classified with the GHS07 pictogram, indicating that it can cause certain health hazards . The hazard statements associated with this compound are H315, H319, and H335 , which indicate that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation respectively . There are several precautionary statements associated with this compound, including recommendations for handling and storage, first aid measures, and disposal considerations .

Propriétés

IUPAC Name |

2-(1,1-dioxo-1,4-thiazinan-3-yl)acetic acid;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11NO4S.ClH/c8-6(9)3-5-4-12(10,11)2-1-7-5;/h5,7H,1-4H2,(H,8,9);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZYWBEYIQCPUMIY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CS(=O)(=O)CC(N1)CC(=O)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12ClNO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

229.68 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(1,1-Dioxo-1lambda6-thiomorpholin-3-yl)acetic acid hydrochloride | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-[2-Fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]morpholine](/img/structure/B1445587.png)

![tert-Butyl 6-oxo-3,4-dihydro-1H-pyrido[1,2-a]pyrazine-2(6H)-carboxylate](/img/structure/B1445589.png)